7-Hydroxybenzo(a)pyrene

Mutagenesis Genotoxicity Ames Test

Select 7-Hydroxybenzo(a)pyrene (7-OH-BaP) for its proven non-mutagenicity and unique role in PAH research. It inhibits BaP-DNA adduct formation and co-elutes with 3-OH-BaP in standard HPLC, making it essential for precise analytical method validation and biomarker quantification. Unlike mutagenic 1-OH or 3-OH isomers, 7-OH-BaP uniquely probes estrogenic activity and distinct CYP450 metabolic pathways. Ideal for in vitro studies on chemical carcinogenesis initiation, this certified reference standard ensures reliable differentiation of hydroxylated BaP metabolites in environmental and toxicological samples.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 37994-82-4
Cat. No. B196077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxybenzo(a)pyrene
CAS37994-82-4
Synonyms7-Hydroxybenzopyrene;  Benzo[a]pyren-7-ol
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2
InChIInChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H
InChIKeyCNQAYISXCZTDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxybenzo(a)pyrene (CAS 37994-82-4) Procurement Guide: Core Properties and Applications


7-Hydroxybenzo(a)pyrene (7-OH-BaP), identified by CAS 37994-82-4, is an ortho- and peri-fused polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12O and a molecular weight of 268.3 g/mol [1] [2]. As a monohydroxylated metabolite of the procarcinogen benzo(a)pyrene (BaP), this compound plays a pivotal role in toxicological and analytical research [3]. Its unique structural and biochemical profile, particularly its distinct behavior in DNA adduct formation and mutagenicity assays compared to other hydroxylated BaP isomers, underpins its specific scientific utility. This evidence guide is designed to support informed procurement decisions by providing quantifiable, comparator-based justification for selecting 7-Hydroxybenzo(a)pyrene for specialized research applications.

Why Generic Substitution of 7-Hydroxybenzo(a)pyrene (CAS 37994-82-4) is Scientifically Unreliable


The class of monohydroxylated benzo(a)pyrene metabolites exhibits significant functional divergence, rendering generic interchange scientifically invalid. Isomers such as 1-OH-BaP, 3-OH-BaP, and 7-OH-BaP possess distinct genotoxic and estrogenic profiles due to their unique hydroxyl group positioning, which dictates metabolic activation and receptor binding [1]. For instance, while 1-OH-BaP and 3-OH-BaP demonstrate high mutagenicity in bacterial assays, 7-OH-BaP is non-mutagenic at comparable concentrations [2]. Conversely, 7-OH-BaP displays a distinct ability to inhibit benzo(a)pyrene-DNA adduct formation, a property not uniformly shared among its isomers [3]. Therefore, the specific research objective—be it biomarker identification, mechanism of DNA damage, or estrogenic activity studies—necessitates the precise use of the 7-hydroxy isomer, as the data below will substantiate.

Quantitative Differentiation Evidence for 7-Hydroxybenzo(a)pyrene (CAS 37994-82-4) vs. Key Isomers


Mutagenicity Profile: Non-Mutagenic 7-Hydroxybenzo(a)pyrene vs. Highly Mutagenic 1-OH and 3-OH Isomers

In bacterial mutagenicity assays (Salmonella typhimurium TA98) using S9 fraction from 3-methylcholanthrene-treated mouse liver, 7-Hydroxybenzo(a)pyrene was found to be non-mutagenic at low concentrations. This contrasts sharply with its isomers, 1-hydroxy- and 3-hydroxybenzo[a]pyrene, which were up to 3-fold more mutagenic than the parent compound benzo(a)pyrene under identical conditions [1].

Mutagenesis Genotoxicity Ames Test

DNA Adduct Formation: Distinct Fluorescence Profile Indicates Lack of Detectable DNA Binding for 7-OH-BaP

Following metabolic activation by rat liver microsomes in the presence of DNA, 7-Hydroxybenzo(a)pyrene did not yield detectable amounts of DNA-bound products when assayed by fluorescence. In direct contrast, the structural isomers 2-hydroxy- and 9-hydroxybenzo(a)pyrene, as well as trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene, produced significant and detectable fluorescence signals from their DNA adducts under the same experimental conditions [1].

DNA Adducts Carcinogenesis Fluorescence Spectroscopy

Estrogen Receptor (ER) Agonism: 7-OH-BaP's Partial Agonist Activity Distinct from Parent BaP

7-Hydroxybenzo(a)pyrene demonstrates direct binding to human estrogen receptor isoforms ERα and ERβ, with a higher affinity for ERβ. At a concentration of 10 µM, it induced Gal4-hERαdef- and Gal4-mERβdef-mediated reporter gene expression to levels 20-100% of that caused by 10 nM 17β-estradiol (E2). This activity is not observed with the parent compound, benzo(a)pyrene (BaP), which showed no binding to the receptor and did not induce reporter gene expression on its own at the same concentrations [1].

Endocrine Disruption Estrogen Receptor Reporter Gene Assay

Analytical Resolution: Overcoming Co-Elution of 7-OH-BaP with 3-OH-BaP for Accurate Quantitation

The analytical differentiation of 7-Hydroxybenzo(a)pyrene is non-trivial. In traditional high-pressure liquid chromatography (HPLC) systems, 7-OH-BaP co-migrates with 3-Hydroxybenzo(a)pyrene, making separate quantification impossible [1]. A specific recycling HPLC technique was developed to resolve ten isomeric BaP phenols, including the baseline separation of 7-OH-BaP from 3-OH-BaP [2]. For procurement, this underscores the necessity of a high-purity reference standard of 7-OH-BaP to ensure accurate identification and quantification in complex biological matrices.

Analytical Chemistry HPLC Biomonitoring

Potent Inhibition of BaP-DNA Adduct Formation: 7-OH-BaP as a Mechanistic Probe

7-Hydroxybenzo(a)pyrene acts as a potent, concentration-dependent inhibitor of total benzo(a)pyrene-DNA binding and stable adduct formation. In in vitro assays with cytochrome P450-catalyzed metabolism, the presence of 7-OH-BaP inhibited total DNA binding by 25% to 72% and stable adduct formation by 23% to 85% at 7-OH-BaP:BP molar ratios ranging from 0.1 to 1.0 [1]. Furthermore, the formation of depurinating adducts was inhibited by 67% to 100% at a BP:7-OH-BaP molar ratio of 1:0.25, and were completely undetectable at a ratio of 1:0.5 [2].

Chemoprevention DNA Damage Metabolic Inhibition

Optimal Scientific and Industrial Application Scenarios for 7-Hydroxybenzo(a)pyrene (CAS 37994-82-4)


Analytical Reference Standard for High-Resolution Metabolite Identification in Biomonitoring

Given the proven co-elution of 7-OH-BaP with 3-OH-BaP in conventional HPLC methods [1], this compound is essential as a certified reference standard for developing and validating highly specific analytical methods. Its use is critical in environmental health studies requiring accurate quantification of individual hydroxylated BaP metabolites in human urine, plasma, or tissue samples to assess internal exposure to PAHs [2].

Mechanistic Probe for Estrogen Receptor-Mediated Endocrine Disruption

As a monohydroxylated BaP metabolite that exhibits estrogenic activity where the parent compound does not, 7-OH-BaP serves as a crucial molecular probe [1]. It is an ideal tool for in vitro studies (e.g., using MCF-7 cell reporter gene assays) designed to elucidate the structure-activity relationships (SAR) governing PAH metabolite interactions with estrogen receptors α and β, distinct from the pathways of genotoxicity [2].

Non-Mutagenic Control in Genotoxicity and DNA Adduct Formation Studies

The contrasting genotoxicity profiles among BaP isomers—where 7-OH-BaP is non-mutagenic [1] while others (e.g., 1-OH-, 3-OH-BaP) are highly mutagenic [2]—make 7-OH-BaP an invaluable control compound. It allows researchers to delineate the specific contributions of different metabolic activation pathways (e.g., diol-epoxide vs. radical cation pathways) to overall PAH-induced DNA damage and mutagenesis in in vitro systems.

Inhibitor Tool Compound for Benzo(a)pyrene Metabolic Activation Studies

The potent, concentration-dependent inhibition of BaP-DNA adduct formation by 7-OH-BaP, including the complete ablation of depurinating adducts at specific molar ratios [1], positions this compound as a valuable tool for investigating the early steps of BaP's metabolic activation. It can be used in enzyme kinetics assays and cellular models to probe the function of specific cytochrome P450 isoforms and to benchmark the efficacy of potential chemopreventive agents targeting the initiation phase of chemical carcinogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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